(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid
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Overview
Description
The compound (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid is a complex organic molecule that belongs to the class of cinchona alkaloids . These compounds are known for their diverse biological activities and are often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline and azabicyclo[2.2.2]octane moieties. The quinoline moiety is typically synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes, followed by cyclization and functional group modifications . The azabicyclo[2.2.2]octane moiety is prepared through a series of cyclization reactions starting from simple amines and alkenes .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include various quinoline and azabicyclo[2.2.2]octane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The quinoline moiety is particularly important for its interaction with DNA and RNA, making it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with similar biological activities.
Cinchonidine: Known for its use as a chiral catalyst in asymmetric synthesis.
Quinidine: Used in the treatment of cardiac arrhythmias.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the quinoline and azabicyclo[2.2.2]octane moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C24H32N2O5 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid |
InChI |
InChI=1S/C20H24N2O2.C4H8O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-3(5)2-4(6)7/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3,5H,2H2,1H3,(H,6,7) |
InChI Key |
DVGRTLKFGARYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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